1H-Benzimidazole-2-carbothiohydrazide

Vue d'ensemble

Description

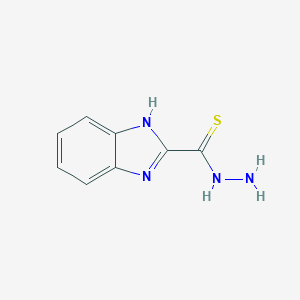

1H-Benzimidazole-2-carbothiohydrazide is a heterocyclic compound that features a benzimidazole ring fused with a carbothiohydrazide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-2-carbothiohydrazide typically involves the condensation of 1H-benzimidazole-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Benzimidazole-2-carbothiohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothiohydrazide group to a corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperatures.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

1H-Benzimidazole-2-carbothiohydrazide and its derivatives have shown considerable potential as anticancer agents. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, studies have demonstrated that specific derivatives exhibit IC50 values comparable to established anticancer drugs, showing selective cytotoxicity towards malignant cells while sparing normal cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| 1a | 5.2 | MCF-7 (breast) | >50 |

| 1b | 6.3 | AR-230 (myeloid) | >50 |

| 1c | 4.8 | HCV29T (bladder) | >40 |

The ability of these compounds to scavenge free radicals also contributes to their antineoplastic properties, as oxidative stress is a known factor in cancer progression .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been extensively researched. Studies reveal that certain derivatives exhibit potent antibacterial and antifungal activities. For example, one study reported minimal inhibitory concentration (MIC) values against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Streptococcus faecalis .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2g | 8 | Staphylococcus aureus |

| 2h | 4 | Streptococcus faecalis |

| 2i | 64 | Candida albicans |

The structural modifications in the benzimidazole framework enhance the lipophilicity and membrane permeability of these compounds, facilitating better interaction with microbial cells .

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound derivatives. These compounds demonstrate significant radical scavenging abilities, which are beneficial in mitigating oxidative stress-related diseases. The antioxidant activity is often assessed using assays like DPPH and ABTS, where certain derivatives have shown high efficacy .

Table 3: Antioxidant Activity of Selected Derivatives

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 1d | 85 | 90 |

| 1e | 78 | 82 |

| 1f | 80 | 88 |

Case Studies

Case Study: Anticancer Efficacy

A study conducted on a series of hydrazone derivatives derived from benzimidazole showcased their effectiveness against various cancer cell lines. The most promising compounds exhibited low micromolar concentrations with significant selectivity towards cancer cells over normal fibroblasts, indicating their potential for therapeutic use .

Case Study: Antimicrobial Screening

In another study focusing on antimicrobial activity, a library of benzimidazole derivatives was screened against a panel of bacterial and fungal pathogens. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced the antimicrobial potency, making them candidates for further development as new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-2-carbothiohydrazide varies depending on its application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

Anticancer Activity: It interferes with specific molecular targets such as DNA topoisomerases, inhibiting cancer cell replication and inducing apoptosis.

Comparaison Avec Des Composés Similaires

1H-Benzimidazole-2-carboxylic acid: Shares the benzimidazole core but lacks the carbothiohydrazide group.

1H-Benzimidazole-2-yl hydrazone: Contains a hydrazone group instead of a carbothiohydrazide group.

Uniqueness: 1H-Benzimidazole-2-carbothiohydrazide is unique due to the presence of the carbothiohydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Activité Biologique

1H-Benzimidazole-2-carbothiohydrazide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anthelmintic, anticancer, and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to a broader class of benzimidazole derivatives, which are known for their pharmacological potential. The synthesis typically involves the reaction of benzimidazole with thiohydrazide, resulting in a compound that can be further modified to enhance its biological activity.

Anthelmintic Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anthelmintic activity. For instance, a series of new benzimidazolyl-2-hydrazones were synthesized and tested against Trichinella spiralis larvae. The compounds showed significantly higher efficacy than traditional anthelmintics such as albendazole and ivermectin. Specifically, compounds with multiple hydroxyl groups displayed 100% effectiveness in killing parasitic larvae after 24 hours at concentrations of 50 μg/ml .

| Compound | Concentration (μg/ml) | Effectiveness (%) |

|---|---|---|

| 5b | 50 | 100 |

| 5d | 50 | 100 |

| Albendazole | 100 | Lower than 5b and 5d |

Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. Studies indicate that these compounds can inhibit tubulin polymerization, a critical process in cancer cell proliferation. In vitro tests showed moderate to high cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The compounds exhibited selectivity towards cancer cells over normal fibroblasts, with selectivity indices (CSI) exceeding 50 for some derivatives .

| Compound | Cancer Cell Line | IC50 (μM) | CSI |

|---|---|---|---|

| 1j | MCF-7 | Similar to podophyllotoxin | >50 |

| 1k | AR-230 | High selectivity compared to normal cells | ≈363 |

Antioxidant Activity

The antioxidant potential of these compounds has been assessed using various assays. The presence of hydroxyl and methoxy groups in their structure enhances their ability to scavenge free radicals. The hydrazone derivatives demonstrated comparable or superior antioxidant activity compared to well-known phenolic antioxidants .

The biological activities of this compound derivatives are attributed to several mechanisms:

- Tubulin Inhibition : By interfering with tubulin polymerization, these compounds disrupt the mitotic spindle formation in cancer cells.

- Antioxidant Properties : The ability to scavenge reactive oxygen species (ROS) contributes to their protective effects against oxidative stress.

- Metal Chelation : Some studies suggest that metal complexes formed with these compounds may enhance their cytotoxicity through mechanisms involving metal ion interactions .

Case Studies

A notable study involved the synthesis of copper complexes from this compound derivatives. These complexes exhibited enhanced cytotoxicity against MCF-7 and AR-230 cell lines compared to their uncomplexed forms, highlighting the potential for metal coordination to improve therapeutic efficacy .

Propriétés

IUPAC Name |

1H-benzimidazole-2-carbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLRILBTJJSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562974 | |

| Record name | 1H-Benzimidazole-2-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127627-22-9 | |

| Record name | 1H-Benzimidazole-2-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.